molecular formula C28H48O2 B7821646 beta-Tocopherol CAS No. 48223-98-9

beta-Tocopherol

Cat. No.: B7821646
CAS No.: 48223-98-9
M. Wt: 416.7 g/mol
InChI Key: WGVKWNUPNGFDFJ-UHFFFAOYSA-N
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Description

Beta-Tocopherol: is one of the four tocopherols, which are a class of organic compounds collectively known as vitamin E. These compounds are characterized by a chromanol ring and a hydrophobic phytyl tail. This compound is a lipophilic antioxidant that plays a crucial role in protecting cells from oxidative damage by scavenging free radicals. It is naturally found in various plant oils, nuts, and seeds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Tocopherol can be synthesized through several methods, including chemical synthesis and extraction from natural sources. The chemical synthesis involves the condensation of trimethylhydroquinone with isophytol under acidic conditions to form the chromanol ring structure. This is followed by methylation to introduce the methyl groups at specific positions on the ring.

Industrial Production Methods: Industrial production of this compound typically involves extraction from plant oils such as soybean, sunflower, and wheat germ oil. The extraction process includes saponification, followed by distillation and purification using chromatographic techniques. High-performance liquid chromatography (HPLC) is commonly used to separate and purify this compound from other tocopherols and tocotrienols.

Chemical Reactions Analysis

Types of Reactions: Beta-Tocopherol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form tocopherol quinone, which can further undergo degradation or recycling.

    Reduction: It can act as a reducing agent, donating hydrogen atoms to neutralize free radicals.

    Substitution: Methylation reactions can occur at specific positions on the chromanol ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Methylation can be achieved using methyl iodide or dimethyl sulfate under basic conditions.

Major Products:

    Oxidation: Tocopherol quinone

    Reduction: Reduced tocopherol derivatives

    Substitution: Methylated tocopherol derivatives

Scientific Research Applications

Beta-Tocopherol has a wide range of scientific research applications, including:

    Chemistry: Used as a standard antioxidant in various chemical assays and studies.

    Biology: Studied for its role in cellular protection against oxidative stress and its impact on cell signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in preventing and treating diseases such as cardiovascular diseases, cancer, and neurodegenerative disorders.

    Industry: Utilized as a natural antioxidant in food preservation, cosmetics, and pharmaceuticals to enhance product stability and shelf life.

Mechanism of Action

Beta-Tocopherol exerts its effects primarily through its antioxidant properties. It acts as a radical scavenger, neutralizing free radicals by donating hydrogen atoms from its hydroxyl group. This prevents lipid peroxidation and protects cell membranes from oxidative damage. This compound also influences various molecular targets and pathways, including the regulation of gene expression and modulation of cell signaling pathways involved in inflammation and apoptosis.

Comparison with Similar Compounds

    Alpha-Tocopherol: The most biologically active form of vitamin E, with higher antioxidant activity compared to beta-Tocopherol.

    Gamma-Tocopherol: Commonly found in the American diet, with unique anti-inflammatory properties.

    Delta-Tocopherol: Known for its potent antioxidant activity and ability to inhibit the growth of cancer cells.

Uniqueness of this compound: this compound is unique in its specific methylation pattern on the chromanol ring, which influences its antioxidant activity and biological functions. While it is not as potent as alpha-Tocopherol, it still plays a significant role in protecting cells from oxidative damage and has distinct effects on cellular processes.

Properties

IUPAC Name

2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-24(6)26(29)19-23(5)27(25)30-28/h19-22,29H,8-18H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVKWNUPNGFDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H48O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50873423
Record name 2,5,8-Trimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148-03-8, 48223-98-9
Record name 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-, (2R)-rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,5,8-Trimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.190
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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